N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS No.: 2320172-83-4
Cat. No.: VC4358445
Molecular Formula: C16H23N3OS
Molecular Weight: 305.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320172-83-4 |
|---|---|
| Molecular Formula | C16H23N3OS |
| Molecular Weight | 305.44 |
| IUPAC Name | N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
| Standard InChI | InChI=1S/C16H23N3OS/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20) |
| Standard InChI Key | AEPQSMHDIWPJLR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCSC3 |
Introduction
N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound featuring a diazepane ring, a thiolane moiety, and a phenyl group attached to the nitrogen atom of the carboxamide functional group. This compound is of interest in medicinal chemistry due to its unique structural features, which could confer specific biological activities.
Synthesis
The synthesis of N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps:
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Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.
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Introduction of the Thiolane Group: This step involves the nucleophilic substitution of a suitable thiolane precursor.
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Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction using phenyl halides and a Lewis acid catalyst.
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Formation of the Carboxamide Group: This final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Biological Activity and Potential Applications
While specific biological activities of N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide are not well-documented, compounds with similar diazepane structures have shown potential in various therapeutic areas, including anticancer and anti-inflammatory research. The presence of the thiolane ring and the phenyl group may introduce additional functionalities that could influence its interaction with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Potential Biological Activities |
|---|---|---|
| N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | Diazepane, thiolane, phenyl | Anticancer, anti-inflammatory |
| N-phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | Diazepane, thian, phenyl | Anticancer, anti-inflammatory |
| 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide | Diazepane, thiolane, trifluoromethylphenyl | Potential therapeutic applications |
Research Findings and Future Directions
Research on N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is limited, and detailed studies on its mechanism of action and biological effects are needed. Future research should focus on elucidating its interactions with biological molecules and exploring its therapeutic potential in various disease models.
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